Vatalanib (PTK787/ZK 222584) is a low-molecular-weight, orally bioavailable tyrosine kinase inhibitor (TKI) that acts as a potent angiogenesis inhibitor. [] It functions by selectively targeting vascular endothelial growth factor receptors (VEGFRs), primarily VEGFR-1, VEGFR-2, and to a lesser extent, VEGFR-3. [, ] Vatalanib also exhibits inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit. [, , ]
Initially developed as an anti-cancer agent, Vatalanib has been extensively studied for its potential in treating various solid tumors, including colorectal cancer, non-small cell lung cancer, pancreatic cancer, and glioblastoma. [, , , ] Its anti-angiogenic properties have also sparked interest in its potential application for treating other conditions involving aberrant angiogenesis, such as chronic lymphocytic leukemia (CLL) and corneal neovascularization. [, , ]
Vatalanib is synthesized from chemical precursors that belong to the class of receptor tyrosine kinase inhibitors. Its primary mechanism involves the inhibition of vascular endothelial growth factor receptors 1 and 2, which play significant roles in angiogenesis. The compound has been investigated in various clinical trials for its potential use in treating different types of cancer, including chronic lymphocytic leukemia and solid tumors .
The synthesis of vatalanib involves several steps that typically include the formation of the central phthalazine structure followed by functionalization to introduce various substituents that enhance its biological activity.
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
Vatalanib's molecular structure can be described as follows:
The three-dimensional structure of vatalanib reveals key interactions with the vascular endothelial growth factor receptors, particularly through hydrogen bonding and hydrophobic interactions which are essential for its inhibitory activity .
Vatalanib participates in various chemical reactions primarily related to its interaction with biological targets:
Vatalanib exerts its pharmacological effects primarily through:
In various studies, vatalanib demonstrated significant tumor reduction rates in xenograft models without causing gross systemic toxicity .
These properties are critical for formulation development in clinical settings .
Vatalanib has several scientific applications:
Clinical trials have demonstrated promising results, indicating potential for broader applications in oncology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: